molecular formula C4H11NaO2P B3262113 Sodium diethylphosphinate CAS No. 35160-38-4

Sodium diethylphosphinate

Cat. No. B3262113
CAS No.: 35160-38-4
M. Wt: 145.09 g/mol
InChI Key: LQQZCRDKYVCYAW-UHFFFAOYSA-N
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Patent
US07635785B2

Procedure details

800 g of the resultant mixture composed mainly of sodium diethylphosphinate were dissolved in 2500 ml of acetic acid, and 38 g (0.48 mol) of aluminum hydroxide were then added. The mixture was then heated at reflux for about 4 hours, cooled, and filtered. The resultant solid was washed first with 1 liter of glacial acetic acid, then with 1 liter of distilled water, and finally with 500 ml of acetone, and then vacuum-dried at 130° C. Yield: 183 g (92% of theory).
[Compound]
Name
resultant mixture
Quantity
800 g
Type
reactant
Reaction Step One
Name
sodium diethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
Aluminum Diethylphosphinate

Identifiers

REACTION_CXSMILES
[CH2:1]([P:3]([CH2:6][CH3:7])(=[O:5])[O-:4])[CH3:2].[Na+].[OH-].[Al+3:10].[OH-].[OH-]>C(O)(=O)C>[CH2:1]([P:3]([CH2:6][CH3:7])(=[O:4])[O-:5])[CH3:2].[Al+3:10].[CH2:1]([P:3]([CH2:6][CH3:7])(=[O:4])[O-:5])[CH3:2].[CH2:1]([P:3]([CH2:6][CH3:7])(=[O:4])[O-:5])[CH3:2] |f:0.1,2.3.4.5,7.8.9.10|

Inputs

Step One
Name
resultant mixture
Quantity
800 g
Type
reactant
Smiles
Step Two
Name
sodium diethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P([O-])(=O)CC.[Na+]
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resultant solid was washed first with 1 liter of glacial acetic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 1 liter of distilled water, and finally with 500 ml of acetone, and then vacuum-dried at 130° C

Outcomes

Product
Name
Aluminum Diethylphosphinate
Type
Smiles
C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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